7-Methoxy-1H-indazol-3(2H)-one
Overview
Description
7-Methoxy-1H-indazol-3(2H)-one is a chemical compound with the molecular formula C8H8N2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 164.058577502 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 164.16 g/mol . The compound has a topological polar surface area of 50.4 Ų . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The complexity of the molecule is 196 .Scientific Research Applications
Inhibitor of Neuronal Nitric Oxide Synthase
7-Methoxy-1H-indazole acts as an inhibitor of neuronal nitric oxide synthase, which is crucial for understanding its potential therapeutic applications. Its structure facilitates interactions that inhibit nitric oxide synthase, a property explored for potential benefits in conditions where nitric oxide plays a pathophysiological role (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
PET Probe for Imaging Enzyme PIM1
A derivative of 7-Methoxy-1H-indazol-3(2H)-one was synthesized for use as a PET probe, targeting the enzyme PIM1, which is implicated in various cancers. This probe could enhance the imaging of PIM1, aiding in the diagnosis and monitoring of cancer (Gao, Wang, Miller, & Zheng, 2013).
Davis-Beirut Reaction in Heterocycle Synthesis
The Davis-Beirut reaction uses this compound derivatives to synthesize N1,N2-disubstituted-1H-indazolones, showcasing the compound's versatility in creating diverse heterocyclic structures. This reactivity opens avenues for synthesizing compounds with potential biological activities (Conrad, Fukazawa, Haddadin, & Kurth, 2011).
Novel Indazole Derivative Synthesis
A novel derivative of indazole was synthesized, expanding the chemical diversity of compounds based on the this compound structure. Such derivatives have pharmacological potential, demonstrating the compound's utility in drug discovery (Hariyanti, Yanuar, Kusmardi, & Hayun, 2020).
Tautomeric Stability and Hydrogen Bonding
Studies on this compound and its derivatives have also revealed insights into tautomeric stability influenced by intra- and intermolecular hydrogen bonding. Such findings are valuable for understanding the compound's behavior in biological systems and potential applications in molecular design (Sigalov, Afonin, Sterkhova, & Shainyan, 2019).
Antimicrobial Activity
Indazole derivatives, including this compound, have been explored for their antimicrobial properties. This application highlights the potential of these compounds in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022).
Properties
IUPAC Name |
7-methoxy-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)9-10-8(5)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZBHMIYHQECT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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